WO-459 -

WO-459

Catalog Number: EVT-1536700
CAS Number:
Molecular Formula: C23H20F3N3O2S
Molecular Weight: 459.4872
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
WO-459 is a novel GPR52 agonist, dose-dependently inducing elevation of intracellular cAMP in HEK293/GPR52 cells.
Source and Classification

WO-459 is classified as a small molecule compound. It is derived from synthetic processes aimed at creating selective modulators for specific biological targets. The compound has been primarily studied within the context of neuropharmacology, focusing on its interaction with receptors that play critical roles in neurological functions.

Synthesis Analysis

Methods

The synthesis of WO-459 involves several sophisticated chemical techniques. Key methods include:

  • Organic Synthesis: This method employs various organic reactions to construct the molecular framework of WO-459.
  • Purification Techniques: After synthesis, purification methods such as chromatography are utilized to isolate the compound from by-products and unreacted materials.

Technical Details

The synthesis process typically involves multiple steps, including:

  1. Reagent Preparation: Specific reagents are prepared and characterized before use.
  2. Reaction Conditions: Temperature, pressure, and solvent choice are meticulously controlled to optimize yield and purity.
  3. Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of WO-459.
Molecular Structure Analysis

Structure

WO-459's molecular structure can be elucidated through various analytical techniques. The compound features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its biological activity.

Data

Chemical Reactions Analysis

Reactions

WO-459 participates in several chemical reactions that are crucial for its activity. These reactions often involve:

  • Ligand-Receptor Interactions: The binding of WO-459 to G protein-coupled receptors alters cellular signaling pathways.
  • Metabolic Transformations: The compound undergoes various metabolic reactions within biological systems that can affect its efficacy and half-life.

Technical Details

The kinetics of these reactions can be studied using techniques such as surface plasmon resonance or fluorescence resonance energy transfer, allowing researchers to quantify binding affinities and reaction rates.

Mechanism of Action

Process

WO-459 exerts its effects primarily through modulation of G protein-coupled receptor 52 activity. This interaction leads to changes in intracellular cyclic adenosine monophosphate levels, influencing various downstream signaling pathways.

Data

Experimental data indicate that WO-459 demonstrates dose-dependent effects on cellular signaling, with an IC50 value indicating effective concentration levels necessary for significant biological activity.

Physical and Chemical Properties Analysis

Physical Properties

WO-459 is typically characterized by:

  • Appearance: The compound may exist as a solid or liquid depending on formulation.
  • Solubility: Solubility in organic solvents or aqueous solutions is crucial for its application in biological assays.

Chemical Properties

Key chemical properties include:

  • Stability: The compound's stability under various conditions (pH, temperature) is essential for practical applications.
  • Reactivity: Understanding how WO-459 reacts with other compounds helps predict its behavior in biological systems.

Relevant data from studies provide insight into these properties, influencing how WO-459 can be utilized in research and therapy.

Applications

Scientific Uses

WO-459 has several applications in scientific research:

  • Pharmacological Studies: It serves as a tool for investigating receptor function and signaling pathways.
  • Potential Therapeutics: Research is ongoing to explore its use in treating neurological disorders by targeting specific receptors involved in disease mechanisms.
Introduction to WO-459

WO-459 represents a significant advancement in neuropharmacology as a potent and selective agonist targeting the G protein-coupled receptor 52 (GPR52). This orphan receptor has emerged as a therapeutic target for central nervous system disorders, particularly Huntington's disease, due to its ability to modulate cyclic adenosine monophosphate (cAMP) signaling pathways. WO-459's oral bioavailability and receptor specificity distinguish it from earlier neuropharmacological compounds, positioning it as a valuable research tool and potential therapeutic candidate [1] [2].

Chemical Identity and Classification

IUPAC Nomenclature and Molecular Formula

WO-459 is systematically named as N-(2-Hydroxyethyl)-3-methyl-1-[2-[3-(trifluoromethyl)benzyl]benzothiophen-7-yl]-1H-pyrazole-4-carboxamide. Its molecular formula is C₂₃H₂₀F₃N₃O₂S, with a molecular weight of 459.49 g/mol. The structure incorporates three key pharmacophores:

  • A benzothiophene scaffold providing structural rigidity
  • A trifluoromethylbenzyl moiety enhancing membrane permeability
  • A pyrazole-carboxamide group enabling hydrogen bonding interactions [1]

Elemental analysis confirms the composition: Carbon (60.12%), Hydrogen (4.39%), Fluorine (12.40%), Nitrogen (9.15%), Oxygen (6.96%), and Sulfur (6.98%) [1]. The compound appears as a solid powder with >98% purity (HPLC) and stability >3 years when stored at -20°C. It is soluble in DMSO but exhibits limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO)-based formulations for experimental use [1] [2].

Table 1: Physicochemical Properties of WO-459

PropertyValueSource/Reference
Molecular Weight459.49 g/mol [1]
Exact Mass459.1228 Da [1]
FormulaC₂₃H₂₀F₃N₃O₂S [1] [2]
Purity>98% (HPLC) [2]
SolubilitySoluble in DMSO [1] [2]
Storage Stability>3 years at -20°C [1]
SMILESO=C(C1=CN(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)N=C1C)NCCO [1]

Structural Analogues in the GPR52 Agonist Class

WO-459 belongs to a structurally diverse class of GPR52 agonists characterized by heterocyclic cores linked to aromatic systems. Key analogues include:

  • Compound 2c (Setoh et al. 2014): Features an imidazo[1,2-a]pyridine core with lower potency (pEC₅₀ = 6.3) compared to WO-459's pEC₅₀ of 7.53 [2] [5]
  • E7 Antagonist: Though functionally opposite, shares the benzothiophene scaffold but incorporates piperazine moieties for inverse agonism [5]
  • THPP-1 analogues: Contain thienopyrimidine cores with reduced blood-brain barrier penetration

Structural distinctions contributing to WO-459's superiority include:

  • The 2-(3-trifluoromethylbenzyl)benzothiophene enhances receptor affinity
  • N-(2-hydroxyethyl) carboxamide side chain improves water solubility
  • 3-methylpyrazole group optimizes metabolic stability [1] [2]

Table 2: Structural Comparison of GPR52-Targeting Compounds

CompoundCore StructureKey ModificationsPotency (pEC₅₀/IC₅₀)
WO-459Benzothiophene-pyrazole2-[3-(CF₃)benzyl] substitution7.53 (Agonist)
Compound 2cImidazo[1,2-a]pyridinePhenylsulfonyl substitution6.30 (Agonist)
E7Benzothiophene-piperazineChlorobenzyl substitution8.10 (Antagonist)

Historical Context and Discovery

Developmental Milestones in Synthetic Neuropharmacology

The development of WO-459 emerged from two decades of GPCR-targeted neuropharmacology research:

  • 2012-2014: High-throughput screening identified initial GPR52 agonist scaffolds with imidazopyridine cores, but these exhibited poor bioavailability (Setoh et al., 2014) [2] [5]
  • 2015: Discovery of GPR52's role in Huntington's disease pathophysiology through CRISPR/Cas9 knockout studies demonstrating reduced mutant huntingtin (mHTT) levels [5]
  • 2016-2017: Structural optimization yielded the benzothiophene-pyrazole series, with WO-459 emerging as the lead compound due to its:
  • 6.0 nM EC₅₀ in HEK293/GPR52 cellular assays [2]
  • Oral bioavailability achieving therapeutic brain concentrations
  • Significant suppression of methamphetamine-induced hyperactivity at 3 mg/kg in murine models [2]
  • 2018: Publication of WO-459's efficacy in rescuing Huntington's disease-associated phenotypes in knock-in mouse models (HdhQ140/Q140), establishing proof-of-concept for GPR52 modulation in neurodegenerative disorders [5]

Patent Landscape and Intellectual Property

The intellectual property landscape for WO-459 reflects its therapeutic potential:

  • Core Patent: WO-459 is protected under CAS# 1313195-84-4, with synthesis and application claims covering:
  • Benzothiophene-pyrazole derivatives as GPR52 modulators
  • Methods for modulating cAMP in neural cells
  • Treatment applications for Huntington's disease and related CNS disorders [1] [4]
  • Competitive Landscape:
  • ProbeChem holds commercial distribution rights for research applications (Catalog No.: PC-72130) [2]
  • MedKoo offers custom synthesis (minimum 1 gram, 2-4 month lead time) indicating proprietary manufacturing processes [1]
  • Analysis Methodology: Patent landscape assessment utilizes:
  • Assignee analysis to identify key institutional patent holders
  • Technology classification mapping across neuropharmacology domains
  • Citation networks revealing foundational patents in benzothiophene chemistry [9]
  • Freedom-to-Operate Considerations:
  • Orphan drug designation potential for Huntington's disease applications
  • Limited prior art in benzothiophene-pyrazole combinations prior to 2014
  • Potential for formulation patents addressing DMSO solubility limitations [1] [9]

Properties

Product Name

WO-459

IUPAC Name

N-(2-Hydroxyethyl)-3-methyl-1-[2-[3-(trifluoromethyl)benzyl]benzothiophen-7-yl]-1H-pyrazole-4-carboxamide

Molecular Formula

C23H20F3N3O2S

Molecular Weight

459.4872

InChI

InChI=1S/C23H20F3N3O2S/c1-14-19(22(31)27-8-9-30)13-29(28-14)20-7-3-5-16-12-18(32-21(16)20)11-15-4-2-6-17(10-15)23(24,25)26/h2-7,10,12-13,30H,8-9,11H2,1H3,(H,27,31)

InChI Key

OOXRLZNAKGXYGI-UHFFFAOYSA-N

SMILES

O=C(C1=CN(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)N=C1C)NCCO

Solubility

Soluble in DMSO

Synonyms

WO-459; WO 459; WO459

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.